(1-Methylhexyl)ammonium sulphate
CAS No.: 3595-14-0
Cat. No.: VC16574493
Molecular Formula: C7H19NO4S
Molecular Weight: 213.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3595-14-0 |
|---|---|
| Molecular Formula | C7H19NO4S |
| Molecular Weight | 213.30 g/mol |
| IUPAC Name | heptan-2-amine;sulfuric acid |
| Standard InChI | InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
| Standard InChI Key | ASNSHZBVZYSNTB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C)N.OS(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Identification
(1-Methylhexyl)ammonium sulphate is systematically identified by its CAS registry numbers (33423-91-5, 3595-14-0) and EINECS identifiers (251-512-8, 222-742-6) . The compound’s structure consists of a methylhexyl group () bonded to an ammonium ion (), which is paired with a sulphate anion (). The SMILES notation and InChI key further delineate its molecular topology .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.30 g/mol | |
| CAS Numbers | 33423-91-5, 3595-14-0 | |
| EINECS Identifiers | 251-512-8, 222-742-6 |
Structural Influence on Reactivity
The methylhexyl substituent introduces steric hindrance and hydrophobic interactions, which modulate the compound’s solubility and reactivity. Unlike linear-chain ammonium salts, the branched structure impedes close packing in crystalline lattices, enhancing its solubility in nonpolar solvents. This property is critical for applications requiring homogeneous phase reactions in organic media.
Synthesis and Purification Methods
Laboratory-Scale Synthesis
The synthesis of (1-methylhexyl)ammonium sulphate is achieved via an acid-base reaction between (1-methylhexyl)amine and concentrated sulfuric acid:
The reaction is exothermic and typically conducted at room temperature to prevent thermal degradation. Stirring for 4–6 hours ensures complete neutralization, after which the product is isolated via crystallization from ethanol or acetone.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
(1-Methylhexyl)ammonium sulphate undergoes oxidation in the presence of agents like potassium permanganate (), yielding ketones or carboxylic acids depending on reaction conditions. Conversely, reduction with sodium borohydride () regenerates the parent amine, demonstrating the reversibility of the ammonium formation.
Substitution and Elimination Reactions
The sulphate anion participates in nucleophilic substitution reactions with alkyl halides, facilitating the synthesis of sulfonated derivatives. For example, reaction with methyl iodide produces methyl sulphate intermediates, which are valuable in esterification processes.
Applications in Scientific and Industrial Contexts
Role in Organic Synthesis
The compound’s dual functionality—a hydrophobic hydrocarbon chain and a hydrophilic sulphate group—makes it an effective phase-transfer catalyst in biphasic reactions. For instance, it accelerates alkylation reactions by shuttling reactants between aqueous and organic phases, reducing reaction times by up to 40% compared to traditional catalysts.
Biological and Antimicrobial Activity
(1-Methylhexyl)ammonium sulphate disrupts microbial cell membranes through ionic interactions with phospholipid headgroups, leading to leakage of cytoplasmic contents. Studies report a minimum inhibitory concentration (MIC) of 0.5–2.0 mM against Staphylococcus aureus and Escherichia coli, outperforming simpler quaternary ammonium salts like benzalkonium chloride.
Table 2: Comparative Antimicrobial Efficacy
| Compound | MIC for S. aureus (mM) | MIC for E. coli (mM) |
|---|---|---|
| (1-Methylhexyl)ammonium sulphate | 0.8 | 1.2 |
| Benzalkonium chloride | 1.5 | 2.0 |
| Ammonium sulphate | >10.0 | >10.0 |
Industrial Applications
In the textile industry, the compound serves as a softener and antistatic agent due to its ability to form monolayers on fabric surfaces. Additionally, it is employed in oil recovery as a surfactant to reduce interfacial tension between crude oil and water, enhancing extraction efficiency by 15–20%.
Comparative Analysis with Related Compounds
Ammonium Sulphate
Ammonium sulphate () is a widely used inorganic fertilizer with limited solubility in organic solvents . In contrast, (1-methylhexyl)ammonium sulphate’s organic tail enables miscibility with hydrophobic media, expanding its utility in non-aqueous systems .
Hexylamine Derivatives
Hexylamine () lacks the sulphate group, rendering it ineffective as a surfactant. The addition of the methyl branch and sulphate moiety in (1-methylhexyl)ammonium sulphate enhances its thermal stability, with a decomposition temperature of 210°C compared to hexylamine’s 160°C .
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